molecular formula C24H24N2O6 B12135198 4'-hydroxy-3'-[(4-methoxyphenyl)carbonyl]-1'-(3-methoxypropyl)-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

4'-hydroxy-3'-[(4-methoxyphenyl)carbonyl]-1'-(3-methoxypropyl)-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B12135198
M. Wt: 436.5 g/mol
InChI Key: NLCDFAVHLCOLIR-VXPUYCOJSA-N
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Description

4’-hydroxy-3’-(4-methoxybenzoyl)-1’-(3-methoxypropyl)-1-methyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-hydroxy-3’-(4-methoxybenzoyl)-1’-(3-methoxypropyl)-1-methyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione typically involves multiple steps, starting from readily available starting materials. One common approach is to use a multi-step reaction sequence that includes:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Spirocyclization: The indole derivative undergoes a spirocyclization reaction with a suitable diketone or diester to form the spiro linkage.

    Functional Group Modifications: Introduction of the hydroxy, methoxybenzoyl, and methoxypropyl groups through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4’-hydroxy-3’-(4-methoxybenzoyl)-1’-(3-methoxypropyl)-1-methyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkoxides, amines, thiols.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4’-hydroxy-3’-(4-methoxybenzoyl)-1’-(3-methoxypropyl)-1-methyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: Its spiro structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 4’-hydroxy-3’-(4-methoxybenzoyl)-1’-(3-methoxypropyl)-1-methyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3-methoxybenzoic acid: Known for its antioxidant properties.

    4-hydroxy-3-methylbenzoic acid: Used in the synthesis of various pharmaceuticals.

    4-hydroxy-3-methoxybenzaldehyde: Commonly used in flavor and fragrance industries.

Uniqueness

4’-hydroxy-3’-(4-methoxybenzoyl)-1’-(3-methoxypropyl)-1-methyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione stands out due to its spiro structure, which imparts unique chemical and physical properties

Properties

Molecular Formula

C24H24N2O6

Molecular Weight

436.5 g/mol

IUPAC Name

(4'E)-4'-[hydroxy-(4-methoxyphenyl)methylidene]-1'-(3-methoxypropyl)-1-methylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione

InChI

InChI=1S/C24H24N2O6/c1-25-18-8-5-4-7-17(18)24(23(25)30)19(20(27)15-9-11-16(32-3)12-10-15)21(28)22(29)26(24)13-6-14-31-2/h4-5,7-12,27H,6,13-14H2,1-3H3/b20-19-

InChI Key

NLCDFAVHLCOLIR-VXPUYCOJSA-N

Isomeric SMILES

CN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC=C(C=C4)OC)\O)/C(=O)C(=O)N3CCCOC

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)OC)O)C(=O)C(=O)N3CCCOC

Origin of Product

United States

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